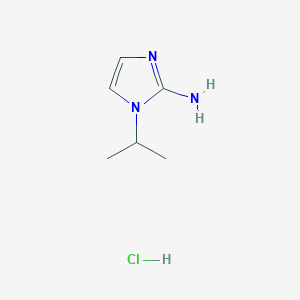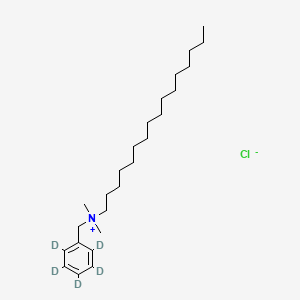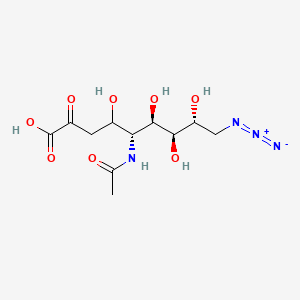
N-Acetyl-9-azido-9-deoxyneuraminic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-9-azido-9-deoxyneuraminic Acid is a chemically modified sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This compound is particularly notable for its use in metabolic glycan labeling, which allows for the study of glycan-protein interactions and sialylation processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-azido-9-deoxyneuraminic Acid typically involves the azidation of N-acetylneuraminic acid. This process can be achieved through the reaction of N-acetylneuraminic acid with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale azidation reactions followed by purification steps to achieve the desired purity levels. The compound is often stored under inert gas and at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-9-azido-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of N-acetylneuraminic acid.
Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis.
Reducing Agents: Such as hydrogen gas or palladium on carbon for the reduction of the azido group.
Major Products
Amine Derivatives: Formed through the reduction of the azido group.
Click Chemistry Products: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-Acetyl-9-azido-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of N-Acetyl-9-azido-9-deoxyneuraminic Acid involves its incorporation into glycans through metabolic labeling. Once incorporated, the azido group can be selectively targeted for further chemical modifications, such as click chemistry reactions. This allows researchers to study glycan-protein interactions and the pathways involved in sialylation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, which lacks the azido modification.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Another modified sialic acid used as a neuraminidase inhibitor.
Uniqueness
N-Acetyl-9-azido-9-deoxyneuraminic Acid is unique due to its azido group, which allows for selective chemical modifications and applications in click chemistry. This makes it particularly valuable for studying glycan-protein interactions and developing glycan-based materials .
Propiedades
Fórmula molecular |
C11H18N4O8 |
|---|---|
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |
Clave InChI |
RCMJNJVGOFCOSP-ZADJLXCWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |
SMILES canónico |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


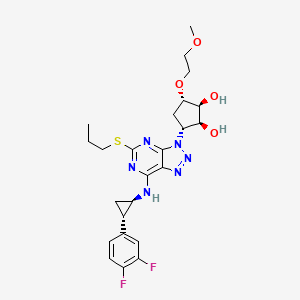
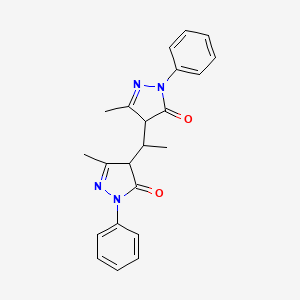

![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
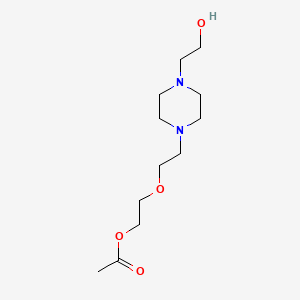

![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
